(R,S)-Fmoc-Thc(Boc)-OH
Overview
Description
Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are protecting groups used in peptide synthesis . Fmoc is used to protect the amino group during synthesis, while Boc is used to protect the carboxyl group .
Synthesis Analysis
The synthesis of Fmoc and Boc protected amino acids involves the reaction of the corresponding amino acid with the protecting group in the presence of a suitable coupling agent . The reaction is typically carried out in an organic solvent .Molecular Structure Analysis
The molecular structure of Fmoc and Boc protected amino acids consists of the amino acid backbone with the protecting groups attached to the amino and carboxyl groups . The exact structure would depend on the specific amino acid that is being protected.Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is typically removed under basic conditions, while the Boc group is removed under acidic conditions . This allows for the sequential addition of amino acids to the growing peptide chain .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc and Boc protected amino acids would depend on the specific amino acid that is being protected. In general, these compounds are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Synthesis and Structure Characterization
- The research around polypeptides, which are crucial in human physiology, highlights the significance of improving synthetic methods for these compounds. A study involved the use of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (di-tert-butyl dicarbonate) for amino protection in the synthesis of polypeptides, demonstrating an approach to streamline and enhance polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Solid Phase Synthesis of Peptides
- Fmoc/t-Bu chemistry was utilized for the solid phase synthesis of peptide C-terminal thioesters, important intermediates in protein synthesis. This method, offering an alternative to Boc/benzyl solid-phase synthesis, employs commercially available reagents, demonstrating its practicality in protein synthesis applications (R. Ingenito et al., 1999).
Synthesis of Difficult Sequence-Containing Peptides
- The 'O-acyl isopeptide method' using Fmoc protected amino acids allows for the efficient synthesis of complex peptides. This method avoids racemization issues, suggesting its utility in automated synthesis protocols for long peptides or proteins (Y. Sohma et al., 2006).
Studying Peptide Synthesis and Secondary Structures
- Near-infrared Fourier-transform Raman spectroscopy was used to investigate the stepwise solid-phase synthesis of peptides using Fmoc as an N-α-protecting group. The study revealed the influence of Fmoc on peptide secondary structures, offering insights into peptide chemistry (B. Larsen et al., 1993).
Fmoc-based Solid-Phase Synthesis of Peptide Thioesters
- Research into Fmoc-based synthesis of peptide thioesters, crucial in protein synthesis strategies, highlights the development of new methods to improve the synthesis process. This reflects the ongoing advancements in peptide synthesis technology (F. Mende & O. Seitz, 2011).
- Fmoc-peptide gels, modified with aromatic groups like Fmoc, have been studied for their potential in cell culture. Introducing functional groups into these gels can enhance compatibility with different cell types, offering a pathway for creating tailored cell culture environments (V. Jayawarna et al., 2009).
Mechanism of Action
The role of Fmoc and Boc in peptide synthesis is to protect the reactive amino and carboxyl groups of amino acids, preventing unwanted side reactions during the synthesis process . Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .
Safety and Hazards
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAORHBABBKCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(CC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C61 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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